Metasilicic acid

Description

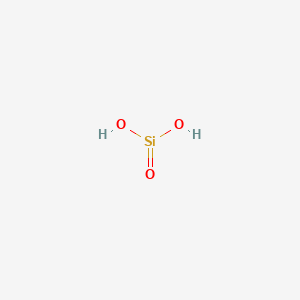

Structure

3D Structure

Properties

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metasilicic acid formation and polymerization mechanism

An In-depth Technical Guide to the Formation and Polymerization of Silicic Acid

Abstract

This technical guide provides a comprehensive examination of the chemical principles governing the formation of silicic acid and its subsequent polymerization in aqueous solutions. While the term "metasilicic acid" (H₂SiO₃) is often used, it represents a hypothetical or transient species; the primary monomeric building block in solution is orthosilicic acid, Si(OH)₄.[1][2] This document elucidates the transition from soluble precursors to monomeric orthosilicic acid and details the multi-stage mechanism of its condensation into oligomers, colloidal particles, and ultimately, gel networks. We will explore the critical roles of pH, temperature, concentration, and ionic strength in directing the kinetics and thermodynamics of these processes. Methodologies for characterizing the various stages of polymerization are detailed, offering researchers and drug development professionals a robust framework for understanding and manipulating silica chemistry.

Introduction: Deconstructing "this compound"

In the field of silicon chemistry, various terms are used to describe hydrated forms of silica. A silicic acid is a compound containing silicon attached to oxide (=O) and/or hydroxyl (-OH) groups.[1] While this compound (H₂SiO₃) is a recognized chemical formula, it is largely considered a hypothetical compound that is unstable in isolation and readily polymerizes.[2] In aqueous environments, the fundamental, thermodynamically favored monomeric species is orthosilicic acid (Si(OH)₄) .[1][3] The transformation from orthosilicic to this compound is a dehydration step:

Si(OH)₄ ⇌ H₂SiO₃ + H₂O

However, in solution, this dehydration is immediately followed by intermolecular condensation, meaning discrete H₂SiO₃ molecules are not a stable species. Therefore, this guide will focus on the behavior of orthosilicic acid as the primary precursor to silica polymerization. Understanding this process is critical for applications ranging from the synthesis of advanced materials like silica gels to controlling silica scaling in industrial systems and enhancing the bioavailability of silicon in pharmaceutical formulations.[4]

Formation of Monomeric Orthosilicic Acid from Precursors

Stable, supersaturated solutions of orthosilicic acid are typically prepared in situ from various precursors, as Si(OH)₄ cannot be isolated as a stable solid.[5] The choice of precursor is a critical experimental parameter that dictates the initial conditions for polymerization.

Hydrolysis of Alkali Metal Silicates

The most common and cost-effective method involves the acidification of sodium silicate (Na₂SiO₃) solutions.[5][6] In water, sodium silicate hydrolyzes to form orthosilicic acid and sodium hydroxide. The addition of a strong acid neutralizes the hydroxide and shifts the equilibrium to favor the formation of Si(OH)₄.[6]

Na₂SiO₃ + 2H₂O + 2HCl → Si(OH)₄ + 2NaCl

An alternative is to use a cation-exchange resin in its H-form, which effectively removes sodium ions from the solution, yielding a solution of orthosilicic acid free from other inorganic salts.[5]

Hydrolysis of Alkoxysilanes

For research applications requiring high purity and controlled reaction conditions, alkoxysilanes such as tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS) are frequently used.[3][7] These compounds hydrolyze in the presence of water, typically catalyzed by an acid or base, to form Si(OH)₄ and the corresponding alcohol.[7][8]

Si(OC₂H₅)₄ (TEOS) + 4H₂O --(Catalyst)--> Si(OH)₄ + 4C₂H₅OH

This method allows for precise control over the initial concentration of monomer and minimizes ionic strength, which can influence polymerization kinetics.

The Mechanism of Silicic Acid Polymerization

The polymerization of orthosilicic acid is a spontaneous condensation process that occurs when its concentration exceeds the solubility of amorphous silica (~100-150 ppm).[4] The process is not a single event but a sequence of distinct stages, each with its own kinetic profile.[4][9]

Overview of the Polymerization Pathway

The overall pathway involves the formation of siloxane bonds (Si-O-Si) through the elimination of water.[4] It can be broadly categorized into three stages:

-

Oligomerization: Monomers condense to form dimers, trimers, and small linear or cyclic oligomers.[3][4]

-

Particle Growth: These oligomers act as nuclei, growing into larger, discrete colloidal particles. This can occur through the addition of monomers to the particle surface or through Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.[3]

-

Aggregation and Gelation: The stable particles aggregate into branched, chain-like structures, eventually forming a three-dimensional network that spans the entire volume, resulting in a gel.[4][9]

The Catalytic Role of pH

The rate of polymerization is profoundly dependent on pH.[10] The condensation reaction requires the interaction between a neutral silanol group (Si-OH) and an ionized, deprotonated silanol group (Si-O⁻).[5]

-

Below pH ~2: The concentration of Si-O⁻ is negligible, and the reaction is slow. However, the reaction can be catalyzed by H⁺ ions, which protonate a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol.[8]

-

From pH ~2 to pH ~7: The rate of polymerization increases as the pH rises. This is because the concentration of the catalytically active Si-O⁻ species increases, while a high concentration of neutral Si-OH groups is still present.

-

From pH ~7 to pH ~10: The rate of polymerization is maximal in this range (often peaking around pH 8-9) due to an optimal balance between neutral and ionized silanol species.[10][11]

-

Above pH ~10: The rate decreases again. At high pH, most silanol groups are deprotonated. The resulting negative charge on the monomeric and oligomeric species leads to electrostatic repulsion, which inhibits particles from approaching each other and condensing.[3]

| pH Range | Dominant Species | Condensation Rate | Primary Catalytic Mechanism |

| < 2 | Si(OH)₄ | Very Slow | Acid-catalyzed (protonation of Si-OH) |

| 2 - 7 | Si(OH)₄ >> Si(OH)₃O⁻ | Increasing | Base-catalyzed (nucleophilic attack by Si-O⁻) |

| 7 - 10 | Si(OH)₄ ≈ Si(OH)₃O⁻ | Maximum | Optimal balance of Si-OH and Si-O⁻ |

| > 10 | Si(OH)₃O⁻, SiO₂(OH)₂²⁻ | Decreasing | Electrostatic repulsion between anionic species |

Experimental Methodologies for Monitoring Polymerization

Characterizing the speciation and kinetics of silicic acid polymerization requires a combination of techniques capable of distinguishing between monomers, oligomers, and larger particles.

Molybdate Spectrophotometry

This is the most common method for quantifying "molybdate-reactive" silicic acid.[10] Monomeric orthosilicic acid reacts rapidly with an acidic molybdate reagent to form a yellow silicomolybdic acid complex, which can be quantified spectrophotometrically.[1]

-

Monomers and Dimers: React almost instantaneously (within ~75 seconds to 10 minutes).[1]

-

Low-molecular-weight polymers: React more slowly as they must first depolymerize.

-

Colloidal particles: Are essentially unreactive with the reagent.

By measuring the decrease in the concentration of molybdate-reactive silica over time, one can follow the kinetics of the initial stages of polymerization.[10]

Protocol: Molybdate Assay for Monomeric Silica

-

Reagent Preparation: Prepare an acidic ammonium molybdate solution. (e.g., 10% (w/v) (NH₄)₆Mo₇O₂₄·4H₂O in ~1 M H₂SO₄).

-

Sample Collection: At timed intervals (t=0, 1, 5, 10, 30... minutes), withdraw an aliquot of the polymerizing silicic acid solution.

-

Complexation: Immediately add the aliquot to the molybdate reagent. The acidic nature of the reagent effectively quenches the polymerization reaction.

-

Reduction (Optional but recommended for sensitivity): After a set time for yellow complex formation (e.g., 5 minutes), add a reducing agent (e.g., ascorbic acid or metol-sulfite) to form the more intensely colored "molybdenum blue" complex.

-

Spectrophotometry: Measure the absorbance at the appropriate wavelength (~410 nm for the yellow complex, ~810 nm for the blue complex) after a consistent color development time.

-

Quantification: Determine the concentration of monomeric/dimeric silica against a standard curve prepared from a known sodium silicate or silica standard solution.

Other Characterization Techniques

-

Gel Permeation Chromatography (GPC): Separates silicic acid species based on their molecular size, providing information on the distribution of oligomers and polymers.[10]

-

Trimethylsilylation-Gas Chromatography (TMS-GC): Silicic acid species are derivatized with a silylating agent to make them volatile. The resulting trimethylsilyl derivatives can be separated and identified by GC, allowing for detailed speciation of small oligomers.[10]

-

Dynamic Light Scattering (DLS): Measures the size distribution of colloidal silica particles once they have grown beyond the oligomeric stage.[12]

-

Quartz Crystal Microbalance with Dissipation (QCM-D): A surface-sensitive technique that can monitor the real-time deposition and polymerization of silica onto a sensor surface, providing kinetic data on scale formation.[13][14]

Conclusion

The formation and polymerization of this compound is more accurately described as the condensation of its hydrated monomer, orthosilicic acid. This process is a sophisticated, multi-stage cascade involving oligomerization, particle growth, and aggregation, strongly governed by solution chemistry. A deep understanding of the underlying mechanisms, particularly the catalytic role of pH and the influence of concentration and temperature, is paramount for controlling the behavior of silica in both natural and engineered systems. The experimental protocols and analytical frameworks presented in this guide provide the necessary tools for researchers and developers to probe, characterize, and manipulate these complex reactions, enabling advancements in materials science, geochemistry, and pharmaceutical development.

References

- Iwasaki, T. (1989). Polymerization A Review of Silicic Acid. Analytical Sciences, 5, 245-253.

-

Perry, C. C. (2009). An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances. PMC, PMCID: PMC3048981. [Link]

-

Wikipedia. (n.d.). Silicic acid. Wikipedia. [Link]

-

Annenkov, V. V., Danilovtseva, E. N., Pal'shin, V. A., Verkhozina, O. N., Zelinskiy, S. N., & Krishnan, U. M. (2017). Silicic acid condensation under the influence of water-soluble polymers: from biology to new materials. RSC Publishing. [Link]

-

Patwardhan, S. V., & Perry, C. C. (2009). A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification. PubMed Central. [Link]

-

Iler, R. K. (n.d.). Polymerization of Silica. Scribd. [Link]

-

Greenberg, S. A., & Sinclair, D. (1955). The Polymerization of Silicic Acid. The Journal of Physical Chemistry. [Link]

-

Grokipedia. (n.d.). This compound. Grokipedia. [Link]

-

Ataman Kimya. (n.d.). SILICIC ACID. Ataman Kimya. [Link]

-

Dietzel, M. (2000). Polysilicic acid and the dissolution of silicates. RRUFF. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

-

Gorbach, A. I., Goryunov, V. A., & Tarasov, V. V. (2021). Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution. National Institutes of Health (NIH). [Link]

-

Yildiz, A. (2018). KINETICS OF SILICA POLYMERIZATION AT VARIOUS CONDITIONS. GCRIS. [Link]

-

NICHEM. (n.d.). Stability of OrthoSilicic Acid in aqueous solutions. NICHEM. [Link]

-

Liu, Y., Dai, C., Wu, Y., Zhou, H., & Zhao, M. (2019). The experimental study of silica nanoparticles strengthened polymer gel system. Scientific Reports. [Link]

-

Obey, G., Adelodun, A. A., & Kim, J. H. (2022). Acid-triggered hydrolysis of sodium silicate (Na2SiO3) and subsequent polycondensation of silicic acid (Si(OH)4) is directed by polycation bearing DMAEMA repeating units. ResearchGate. [Link]

-

Wang, Z., et al. (2022). Kinetics of Silica Polymerization on Functionalized Surfaces: Implications for Reverse Osmosis Membranes. ACS Publications. [Link]

-

King, G. B. (1936). The Hydrolysis of Ethyl Orthosilicate and Preparation of Silicic Acid Gels from It. Digital Works migration. [Link]

-

Wang, Z., et al. (2022). Kinetics of Silica Polymerization on Functionalized Surfaces: Implications for Reverse Osmosis Membranes. Environmental Science & Technology. [Link]

Sources

- 1. Silicic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silicic acid condensation under the influence of water-soluble polymers: from biology to new materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01310H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. arches.union.edu:443 [arches.union.edu:443]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. scribd.com [scribd.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Theoretical structure of monomeric metasilicic acid

An In-Depth Technical Guide to the Theoretical Structure of Monomeric Metasilicic Acid

Abstract: Monomeric this compound (H₂SiO₃) represents a cornerstone of silica chemistry, serving as a pivotal, albeit transient, precursor to the formation of silicates and silica-based materials. Its inherent instability and rapid propensity for polymerization render experimental isolation and characterization under ambient conditions exceptionally challenging. Consequently, theoretical and computational chemistry provide the most powerful and, in many cases, the only viable tools for elucidating its fundamental structural, electronic, and reactive properties. This guide offers an in-depth exploration of the theoretical structure of monomeric this compound, synthesizing data from computational studies to provide a robust framework for researchers, scientists, and drug development professionals working with silica-based systems.

Introduction: The Elusive Monomer

Silicic acids are a class of chemical compounds containing silicon, oxygen, and hydrogen, which are fundamental to geochemistry, materials science, and even biology. Among them, this compound (H₂SiO₃) is the simplest neutral species with a silicon-oxygen double bond. However, this Si=O bond is highly unstable, and the molecule readily hydrates to the more stable orthosilicic acid (H₄SiO₄) or undergoes condensation to form oligomeric and polymeric silica structures in aqueous solution.[1][2][3] This fleeting existence makes direct experimental study difficult, positioning H₂SiO₃ as a "hypothetical" compound in many contexts.[1][2][4]

The critical importance of understanding this monomer lies in its role as the initial building block in polymerization. The kinetics and thermodynamics of silica formation are dictated by the structure and reactivity of its earliest precursors. Therefore, a detailed theoretical model of H₂SiO₃ is essential for controlling and designing silica-based materials, from silica gels to nanoparticles for drug delivery.

Theoretical Framework for Investigation

To probe the structure of a transient species like H₂SiO₃, computational quantum chemistry methods are indispensable. These methods solve approximations of the Schrödinger equation to predict molecular properties.

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT methods calculate the electron density of a molecule to determine its energy and properties. Functionals like B3LYP are commonly used for their balance of accuracy and computational cost in studying silicate systems.[5]

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are based more directly on first principles without empirical parameterization. While often more accurate than DFT, they are also more computationally expensive. Ab initio calculations have long been used to investigate the bonding in silicic acids, confirming, for example, the significant involvement of d-orbitals in silicon's bonding.[6][7]

The choice of a basis set (e.g., 6-31G(d), aug-cc-pVTZ) is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. For silicon-containing compounds, basis sets including polarization functions (like the 'd' in 6-31G(d)) are essential to accurately describe the bonding around the hypercoordinate silicon center.

Logical Workflow for Theoretical Analysis

A typical computational investigation follows a rigorous, multi-step process to ensure the results are physically meaningful and represent a true energetic minimum on the potential energy surface.

Caption: A standard workflow for the computational analysis of a molecule.

Predicted Molecular Geometry of this compound

The most stable isomer of H₂SiO₃ is predicted to be a planar molecule with C₂ᵥ symmetry, featuring a central silicon atom double-bonded to one oxygen and single-bonded to two hydroxyl groups.

Caption: Predicted geometry of monomeric this compound, (HO)₂Si=O.

Quantitative Structural Data

The following table summarizes representative geometric parameters for (HO)₂Si=O, as predicted by DFT calculations (e.g., B3LYP/6-311+G(d,p) level of theory).

| Parameter | Description | Predicted Value | Causality & Insight |

| Bond Lengths (Å) | |||

| r(Si=O) | Silicon-Oxygen double bond | ~1.51 Å | Significantly shorter than a typical Si-O single bond (~1.66 Å), indicating true double bond character. |

| r(Si-OH) | Silicon-Hydroxyl single bond | ~1.66 Å | A standard length for Si-O single bonds in silanols. |

| r(O-H) | Hydroxyl bond | ~0.96 Å | Typical covalent O-H bond length. |

| Bond Angles (°) | |||

| ∠(O=Si-OH) | Double bond-single bond angle | ~125.0° | The Si=O double bond's electron density exerts greater repulsion, widening this angle from the ideal 120° of sp² hybridization. |

| ∠(HO-Si-OH) | Angle between hydroxyl groups | ~107.0° | Compressed due to the repulsion from the Si=O bond, deviating from both tetrahedral and trigonal planar ideals. |

| ∠(Si-O-H) | Silanol angle | ~109.5° | A standard angle for sp³ hybridized oxygen in a hydroxyl group. |

Vibrational Analysis and Spectroscopic Signature

One of the most powerful connections between theory and experiment is spectroscopy. Theoretical frequency calculations predict the vibrational modes of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. For a transient species, matching a predicted spectrum to an experimental one (e.g., from matrix isolation studies) can be the definitive proof of its existence.[1]

A key validation step in any geometry optimization is to confirm that the resulting structure is a true energy minimum. This is achieved by ensuring that the frequency calculation yields zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description & Significance |

| O-H Stretch | ~3675 cm⁻¹ | A sharp, high-frequency band characteristic of free (non-hydrogen-bonded) hydroxyl groups. Its presence is a key identifier.[1] |

| Si=O Stretch | ~1269 cm⁻¹ | The most telling feature of this compound. This strong absorption is indicative of the Si=O double bond.[1] |

| Si-O-H Bend | ~1100 - 1200 cm⁻¹ | In-plane bending motions of the hydroxyl groups. |

| O-Si-O Bends/Rock | ~400 - 600 cm⁻¹ | Lower frequency modes corresponding to the scissoring and rocking of the (OH)₂Si framework. |

Reactivity: The Drive to Polymerize

The theoretical structure provides clear insights into the high reactivity of this compound. The primary drivers are:

-

Polarity: The Si=O and Si-OH bonds are highly polar, leaving the silicon atom electron-deficient and susceptible to nucleophilic attack.

-

Instability of Si=O: Unlike the robust C=O double bond in organic chemistry, the Si=O π-bond is relatively weak. Silicon's preference is to form strong, stable networks of Si-O single bonds (siloxane bridges).

This leads to two dominant, spontaneous reaction pathways in the presence of water or other monomers.

Caption: Primary reaction pathways for monomeric this compound.

-

Hydration: this compound readily reacts with water to form orthosilicic acid (H₄SiO₄), the thermodynamically preferred monomeric form in dilute aqueous solutions.[2][3]

-

Condensation (Polymerization): In solutions above ~1 mM, silicic acid molecules condense.[8] A this compound monomer can react with another silicic acid molecule (such as orthosilicic acid) to eliminate a water molecule and form a Si-O-Si siloxane bridge. This is the first step in the formation of dimers, trimers, and eventually the three-dimensional network of silica gel.[2] The free energy change for dimer formation is favorable, at approximately -14.6 kJ/mol.[2]

Appendix: Protocol for Theoretical Investigation

This section provides a detailed, step-by-step methodology for performing a DFT-based analysis of monomeric this compound using a common computational chemistry package like Gaussian.

Objective: To find the optimized geometry and vibrational frequencies of (HO)₂Si=O.

Software: Gaussian 16, GaussView 6

Methodology:

-

Structure Building:

-

Open GaussView.

-

Build the (HO)₂Si=O molecule using the atom builder tool. Approximate the bond angles and lengths based on chemical intuition (e.g., trigonal planar-like geometry around Si).

-

Use the "Clean" function to get a reasonable starting geometry.

-

-

Calculation Setup (Geometry Optimization):

-

Go to Calculate > Gaussian Calculation Setup.

-

Job Type: Select Opt+Freq (This combines geometry optimization and frequency calculation into a single job, which is efficient and standard practice).

-

Method:

-

Ground State, DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p). The + indicates diffuse functions for anions and lone pairs, and (d,p) indicates polarization functions for heavy atoms and hydrogens, respectively. This is a good quality basis set for this system.

-

-

Charge: 0.

-

Spin: Singlet.

-

Submit the calculation.

-

-

Results Analysis (Trustworthiness & Validation):

-

Optimization Convergence: Open the output log file (.log). Scroll to the end and verify that the calculation terminated normally. Check for four "YES" convergence criteria for the geometry optimization step. This confirms the algorithm successfully found a stationary point.

-

Vibrational Frequencies: In the log file or by opening the checkpoint file (.chk) in GaussView, navigate to the Results > Vibrations menu.

-

Crucial Step: Examine the list of frequencies. There should be NO negative (imaginary) frequencies. A negative frequency indicates the structure is a transition state, not a minimum. If one is found, the initial geometry was likely incorrect, and the structure needs to be re-optimized.

-

Animate the key vibrational modes (Si=O stretch, O-H stretches) to confirm they match chemical expectations.

-

-

Data Extraction: From the log file or GaussView, extract the final optimized bond lengths, bond angles, and the full list of vibrational frequencies for reporting.

-

References

-

Tossell, J. A., & Gibbs, G. V. (1972). Ab Initio Calculations on the Silicate Ion, Orthosilicic Acid and their L2,3 X-ray Spectra. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1189-1196. (URL: [Link])

-

Collins, G. A. D., Cruickshank, D. W. J., & Breeze, A. (1972). Ab initio calculations on the silicate ion, orthosilicic acid and their L2,3 X-ray spectra. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1189-1195. (URL: [Link])

-

Grokipedia. (n.d.). This compound. Grokipedia. (URL: [Link])

-

Perry, C. C. (2012). An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances. Journal of the Royal Society Interface, 9(73), 1847-1859. (URL: [Link])

-

Criscenti, L. J., & Kubicki, J. D. (2005). Silicate Glass and Mineral Dissolution: Calculated Reaction Paths and Activation Energies for Hydrolysis of a Q3 Si by H3O+ Using Ab Initio Methods. The Journal of Physical Chemistry A, 109(51), 11985–11993. (URL: [Link])

-

Wikipedia. (n.d.). Silicic acid. Wikipedia, The Free Encyclopedia. (URL: [Link])

-

Ataman Kimya. (n.d.). Silicic Acid. Ataman Kimya. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 1343-98-2 [smolecule.com]

- 3. Silicic acid - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ab initio calculations on the silicate ion, orthosilicic acid and their L2,3 X-ray spectra - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Ab initio calculations on the silicate ion, orthosilicic acid and their L2,3 X-ray spectra - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

Role of metasilicic acid in geochemical cycles

An In-depth Technical Guide on the Role of Dissolved Silicic Acid in Geochemical Cycles

Abstract

The geochemical cycling of silicon is a cornerstone of Earth's climate regulation and biological productivity. This guide provides a comprehensive technical overview of the pivotal role of dissolved silica, primarily in the form of orthosilicic acid (Si(OH)₄), in major Earth systems. We will deconstruct the journey of silicon from its origin in the chemical weathering of continental crust, through its transport via hydrological systems, to its ultimate fate in marine biological uptake and sedimentary burial. The narrative emphasizes the inextricable link between the silicon and carbon cycles, particularly through the carbonate-silicate cycle, which governs long-term atmospheric CO₂ concentrations, and the marine biological pump, which sequesters carbon in the deep ocean. This document details the fundamental chemical properties of silicic acid, the mechanisms driving its cycling, and the advanced analytical methodologies, including stable isotope geochemistry, used to investigate these processes. Detailed experimental protocols and data visualizations are provided to serve as a practical resource for researchers in geochemistry, oceanography, and related fields.

Introduction: The Geochemical Significance of Dissolved Silica

A Note on Terminology: From Metasilicic to Orthosilicic Acid

While the term "metasilicic acid" (H₂SiO₃) is present in chemical literature, it is considered a hypothetical or transient compound in aqueous solutions, prone to rapid polymerization.[1][2] In the context of natural geochemical systems such as rivers, oceans, and groundwater, the thermodynamically stable and bioavailable monomeric form of dissolved silica is orthosilicic acid , which has the chemical formula Si(OH)₄.[3][4][5] Throughout this guide, the terms "dissolved silica," "dissolved silicic acid," and "orthosilicic acid" will be used interchangeably to refer to Si(OH)₄, the primary species of geochemical relevance.

Fundamental Chemistry: Polymerization of Silicic Acid

The concentration of dissolved silicic acid in natural waters is fundamentally controlled by the solubility of silica minerals. When concentrations exceed the solubility of amorphous silica (approximately 2 mM), orthosilicic acid molecules begin to polymerize via condensation reactions, forming siloxane bonds (Si-O-Si) and eliminating water.[6] This process is highly dependent on pH, temperature, and ionic strength.

-

pH Dependence: Polymerization is slowest at a pH of around 2 and increases significantly at neutral to alkaline pH (7-9).[7] Above pH 9, deprotonation of silicic acid leads to increased solubility and a decrease in polymerization rate.[8]

-

Kinetics: The process often involves an induction period, during which stable nuclei form, followed by the rapid growth of particles.[9][10] These reactions lead to the formation of dimers, oligomers, and eventually colloidal and amorphous silica gels.[6][11] This transformation from a dissolved to a particulate phase is a critical step in the removal of silica from aqueous systems.

A Lynchpin of Global Biogeochemical Cycles

The silicon cycle is not an isolated system; it is deeply intertwined with other major elemental cycles, most notably the carbon cycle.[12][13] Its importance stems from two key roles:

-

Long-Term Climate Regulation: The weathering of silicate minerals on land is a primary long-term sink for atmospheric carbon dioxide (CO₂).[14][15] This process, a cornerstone of the carbonate-silicate cycle, links tectonic activity and climate over geological timescales.[16]

-

Marine Biological Productivity: Dissolved silicic acid is an essential nutrient for a specific group of marine organisms known as silicifiers.[3] These organisms, particularly diatoms, are major primary producers that form the base of many marine food webs and play a crucial role in exporting carbon from the surface ocean to the deep sea.[17][18]

The Terrestrial Cycle: Silicate Weathering as the Primary Source

The journey of silicon begins in the Earth's crust, which is composed predominantly of silicate minerals.[15] The mobilization of this silicon into the biosphere and hydrosphere is driven by chemical weathering.

The Carbonate-Silicate Cycle: Consuming Atmospheric CO₂

The carbonate-silicate cycle describes the long-term transformation of silicate rocks into carbonate rocks.[14] The fundamental process is the chemical weathering of silicate minerals by carbonic acid (H₂CO₃), a weak acid formed when atmospheric CO₂ dissolves in rainwater.[19][20] A representative reaction using the mineral wollastonite (CaSiO₃) illustrates this process:

CaSiO₃ (s) + 2CO₂ (g) + 3H₂O (l) → Ca²⁺ (aq) + 2HCO₃⁻ (aq) + Si(OH)₄ (aq)

This reaction highlights the critical outcomes of silicate weathering:

-

Consumption of Atmospheric CO₂: Two molecules of CO₂ are drawn down from the atmosphere for every molecule of silicate mineral weathered.[14]

-

Release of Dissolved Ions: Calcium ions (Ca²⁺) and bicarbonate ions (HCO₃⁻) are released and transported by rivers to the ocean. There, marine organisms use them to build calcium carbonate (CaCO₃) shells. This process returns one molecule of CO₂ to the atmosphere, resulting in a net sequestration of one CO₂ molecule in the form of carbonate sediments.[14]

-

Release of Dissolved Silicic Acid: Orthosilicic acid (Si(OH)₄) is liberated and becomes the primary source of silicon for terrestrial and aquatic ecosystems.[4]

This cycle acts as a planetary thermostat; as global temperatures rise, weathering rates increase, consuming more CO₂, which in turn leads to cooling—a critical negative feedback loop that has maintained Earth's climate stability over millions of years.[14][16][20]

Caption: The Carbonate-Silicate Weathering Process.

Controls on Weathering Rates

The efficiency of this global thermostat is governed by several factors:

-

Temperature and Precipitation: Higher temperatures and increased rainfall accelerate chemical reaction rates, enhancing weathering.[19][20]

-

Tectonic Uplift: The formation of mountain ranges like the Himalayas exposes fresh, reactive rock surfaces to weathering, which is thought to have contributed to long-term cooling and the onset of ice ages.[14]

-

Biological Activity: Plants and microbes play an active role by releasing organic acids and CO₂ into the soil through respiration, which increases the acidity of soil water and promotes mineral dissolution.[14][21]

The Marine Cycle: The Biological Silica Pump

Rivers transport an estimated 6 Tmol of dissolved silicon to the oceans annually, representing the largest input to the marine silicon budget.[13] Once in the ocean, this silicon fuels one of the most significant biological processes on the planet.

Diatoms: Architects of the Marine Silica Cycle

The marine silica cycle is dominated by diatoms, a group of photosynthetic algae.[13][17] Diatoms are responsible for a significant portion of global primary production and have an absolute requirement for dissolved silicic acid to construct their intricate cell walls, known as frustules, which are made of biogenic silica (amorphous hydrated SiO₂, also called opal).[3][22] By taking up Si(OH)₄ from surface waters, diatoms act as the primary drivers of the "biological silica pump," converting dissolved nutrients into particulate matter.[17]

Coupling Silicon and Carbon Export

The biological silica pump is inextricably linked to the biological carbon pump.[3][12] As diatoms photosynthesize, they fix large quantities of CO₂ into organic matter. When they die, their heavy silica frustules act as ballast, causing them to sink rapidly out of the surface layer.[3] This process efficiently exports both biogenic silica and the associated organic carbon to the deep ocean.[13] A portion of this carbon is remineralized at depth, but some is ultimately buried in sediments, contributing to the long-term sequestration of atmospheric carbon.[3] The efficiency of this pump is therefore a critical factor in regulating atmospheric CO₂ levels on shorter, non-geological timescales.

Caption: The Global Biogeochemical Cycle of Silicon.

The Fate of Biogenic Silica: Dissolution vs. Burial

The majority of biogenic silica produced in the surface ocean dissolves as it sinks through the water column, which is undersaturated with respect to amorphous silica.[13] This recycled dissolved silica is returned to the surface via upwelling, allowing each silicon atom to be utilized multiple times before permanent removal.[13] However, a small but significant fraction (over 90% is recycled) of the biogenic silica survives dissolution and is buried in marine sediments, forming deposits known as siliceous ooze.[13] This burial represents the largest long-term sink in the marine silicon cycle and permanently removes silicon from the ocean system.[13]

Advanced Methodologies for Studying the Silicon Cycle

Investigating the complex processes of the silicon cycle requires sophisticated analytical techniques. These methods allow scientists to quantify concentrations, measure reaction rates, and trace the movement of silicon through different Earth systems.

Silicon Isotope Geochemistry (δ³⁰Si)

Silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.67%), and ³⁰Si (3.10%).[4] During biogeochemical processes, these isotopes are fractionated, leading to measurable variations in their relative abundances. The isotopic composition is expressed in delta notation (δ³⁰Si) as a per mil (‰) deviation from a standard (NBS-28).

The most significant fractionation occurs during the biological uptake of dissolved silicic acid by diatoms. Diatoms preferentially incorporate the lighter ²⁸Si isotope into their frustules.[23] This leaves the dissolved silicic acid in the surrounding surface water enriched in the heavier ³⁰Si isotope. This isotopic signature is then transferred through the cycle:

-

Surface Water: Enriched in ³⁰Si (high δ³⁰Si).

-

Diatom Opal: Depleted in ³⁰Si (low δ³⁰Si).

-

Deep Water: The dissolution of sinking opal releases low δ³⁰Si silicon, giving deep waters a lighter isotopic signature than surface waters.

By analyzing the δ³⁰Si of marine sediments (chert, siliceous ooze), researchers can reconstruct past changes in ocean productivity, nutrient utilization, and the overall functioning of the silicon cycle.[13][23]

Table 1: Typical δ³⁰Si Values in Major Geochemical Reservoirs

| Reservoir | Typical δ³⁰Si Range (‰) | Key Processes |

| Bulk Silicate Earth | -0.29 ± 0.07 | High-temperature magmatic processes |

| Continental Crust | -0.43 to -0.15 | Igneous differentiation |

| River Water | +0.5 to +4.4 | Chemical weathering (lighter isotopes retained in clays) |

| Deep Ocean Water | ~ +1.5 | Mixing and dissolution of biogenic silica |

| Surface Ocean Water | ~ +2.0 to +4.0 | Biological uptake of light Si |

| Diatom Opal | ~ 0 to +2.0 | Preferential uptake of ²⁸Si |

| Data sourced from[23]. |

Experimental Protocols

Protocol 1: Quantification of Dissolved Silicic Acid in Natural Waters

This protocol is based on the widely used colorimetric molybdate blue method, which is effective for concentrations ranging from <1 mg/L to 25 mg/L.[24][25]

Causality: The method relies on the reaction of molybdate-reactive silica (monomeric and some polymeric forms) with an acidic molybdate solution to form a yellow silicomolybdate complex. This complex is then reduced to a more intensely colored heteropoly blue, the absorbance of which is proportional to the silica concentration and is measured spectrophotometrically.

Methodology:

-

Sample Preparation: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

-

Reagent Preparation:

-

Ammonium Molybdate Reagent: Dissolve ammonium molybdate in distilled water with hydrochloric acid.

-

Oxalic Acid Solution: Prepare a saturated solution to eliminate interference from phosphates.[24]

-

Reducing Agent: Prepare a solution of 1-amino-2-naphthol-4-sulfonic acid.

-

-

Reaction:

-

To a 50 mL sample, add 1 mL of hydrochloric acid and 2 mL of ammonium molybdate reagent. Mix thoroughly and wait 5-10 minutes for the yellow color to develop.

-

Add 1.5 mL of oxalic acid solution and mix. This step is critical to destroy any phosphomolybdate complexes that may have formed.

-

Add 2 mL of the reducing agent and mix. Allow 10 minutes for the blue color to develop fully.

-

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at 815 nm.

-

Quantification: Determine the concentration using a calibration curve prepared from a series of standard silica solutions treated with the same procedure. A blank using silica-free water must be run to correct for reagent contamination.[24]

Protocol 2: Silicate Mineral Dissolution Rate Experiment

This protocol describes a batch reactor experiment to determine the dissolution kinetics of a silicate mineral (e.g., feldspar) under controlled conditions.[26][27]

Causality: Mineral dissolution rates are strongly influenced by factors such as temperature, pH, and solution composition.[21][27] This experiment aims to isolate these variables to quantify their effect on the rate at which a mineral releases dissolved silica into solution.

Caption: Experimental Workflow for Silicate Dissolution Rate.

Methodology:

-

Mineral Preparation: Crush the selected silicate mineral (e.g., albite feldspar) and sieve to a specific size fraction (e.g., 125-250 µm) to ensure a known surface area. Clean the mineral powder ultrasonically in ethanol and deionized water to remove fine particles.

-

Reactor Setup: Place a known mass of the prepared mineral into a sealed reaction vessel (e.g., Teflon) with a known volume of a buffered solution at the desired pH.

-

Incubation: Place the reactor in a constant temperature water bath and agitate continuously to ensure the solution remains well-mixed.

-

Sampling: At regular time intervals, withdraw an aliquot of the solution using a syringe and immediately filter it through a 0.2 µm filter to stop any further reaction with the mineral powder.

-

Analysis: Analyze the filtered aliquots for dissolved silicic acid concentration using the molybdate blue method (Protocol 1). Also, monitor the pH to ensure it remains constant.

-

Rate Calculation: Plot the concentration of dissolved silica versus time. The initial linear portion of this curve represents the far-from-equilibrium dissolution rate. The rate is calculated from the slope of this line, normalized to the mineral surface area and fluid volume.

Protocol 3: Silicon Isotope (δ³⁰Si) Analysis by MC-ICP-MS

This protocol outlines the general workflow for preparing a silicate sample (rock, sediment, or biogenic opal) for δ³⁰Si analysis using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

Causality: Accurate isotope ratio measurement requires the complete dissolution of the sample and the chromatographic separation of silicon from other matrix elements that could cause isobaric interferences (e.g., ¹⁴N¹⁶O⁺ on ³⁰Si⁺) during mass spectrometry.[28]

Caption: Workflow for Silicon Isotope Analysis (δ³⁰Si).

Methodology:

-

Sample Digestion: Completely dissolve the powdered silicate sample. This is typically achieved through:

-

Alkaline Fusion: Mixing the sample with a flux like NaOH or LiBO₂ in a crucible (e.g., silver or platinum) and heating to a high temperature.[28]

-

Acid Digestion: Dissolving the sample in a mixture of hydrofluoric acid (HF) and other mineral acids in a sealed Teflon vessel.

-

-

Chromatographic Purification: Separate silicon from the sample matrix using anion exchange chromatography.

-

Load the dissolved sample onto a column packed with an anion exchange resin.

-

Wash the column with a weak acid (e.g., dilute HF) to remove cationic matrix elements.

-

Elute the purified silicon fraction using a stronger acid or water.

-

-

Mass Spectrometry: Introduce the purified silicon solution into a MC-ICP-MS. The instrument simultaneously measures the ion beams of the three silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si).

-

Data Correction: The raw isotope ratios are corrected for instrumental mass bias using a standard-sample bracketing technique and reported as δ³⁰Si values relative to the NBS-28 standard.

Conclusion and Future Directions

Dissolved silicic acid is far more than a simple dissolved mineral. It is a fundamental component of the Earth system, acting as a critical messenger between the lithosphere, hydrosphere, and biosphere. Its journey from rock to river to ocean life-forms a cycle that is integral to regulating global climate and sustaining marine ecosystems. The weathering of silicate rocks provides a powerful, long-term feedback on atmospheric CO₂, while the biological uptake of silicic acid by diatoms drives a significant portion of the ocean's ability to sequester carbon.

Future research will continue to refine our understanding of this vital cycle, particularly in the context of anthropogenic climate change. Key questions include how rising temperatures and changing hydrological patterns will affect global silicate weathering rates, and how ocean acidification and warming will impact the productivity and community structure of diatoms and other silicifiers.[17][29] Continued development of geochemical tools, especially multi-isotope systems (e.g., combining δ³⁰Si with δ¹⁸O), will be crucial for deconvolving the complex interplay of factors that govern the global silicon cycle.

References

- Wikipedia. (n.d.). Carbonate–silicate cycle.

- Publish. (n.d.). Diatoms as Microbial Architects of the Silica Cycle: Ecological Significance, Biogenic Bioactives, and Emerging Biotechnological Applications.

- Frontiers for Young Minds. (2024, January 25). The Silicon Cycle in the Ocean.

- Grokipedia. (n.d.). This compound.

- Pollution → Sustainability Directory. (2025, November 24). How Does the Natural Weathering of Silicate Minerals Contribute to Long-Term Carbon Cycle Stability?

- Archimer. (2022). The global marine silicon cycle and its major challenges. Earth Science Frontiers, 29(5), 47-58.

- Wikipedia. (n.d.). Silica cycle.

- PubMed Central. (n.d.). Silicon Isotope Geochemistry: Fractionation Linked to Silicon Complexations and Its Geological Applications.

- YouTube. (2025, November 25). What Is Silicate Weathering's Connection To The Carbon Cycle?

- ResearchGate. (2025, August 10). Silicon Isotope Geochemistry.

- Stanford University. (2018, February 12). Silica Extraction from Hydrothermal Solution.

- Elements Magazine. (2019, August). The Goldilocks Planet? How Silicate Weathering Maintains Earth “Just Right”.

- Biogeosciences. (n.d.). Biogenic silica production and diatom dynamics in the Svalbard region during spring.

- Polar Extremes. (2020, January 29). Weathering: Earth's Natural Carbon Dioxide Removal Process.

- Wikipedia. (n.d.). Biogenic silica.

- FOMB Cybrary. (2014, May 22). Role of diatoms in silicon cycling and coastal marine food webs.

- MDPI. (2025, October 13). Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution.

- FOMB Cybrary. (n.d.). The Global Biogeochemical Silicon Cycle.

- Frontiers. (n.d.). A Review of the Stable Isotope Bio-geochemistry of the Global Silicon Cycle and Its Associated Trace Elements.

- OceanRep. (2024, January 25). The Silicon Cycle in the Ocean.

- Wikipedia. (n.d.). This compound.

- Benchchem. (2025). Application Notes and Protocols: this compound in Functional Material Synthesis.

- MDPI. (n.d.). Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution.

- INIS-IAEA. (n.d.). Variation of stable silicon isotopes: Analytical developments and applications in Precambrian geochemistry.

- J-Stage. (n.d.). A Review of Silicic Acid Polymerization.

- ScienceDirect. (n.d.). New sample preparation techniques for the determination of Si isotopic compositions using MC-ICPMS.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Disodium Disilicate.

- PubMed Central. (n.d.). An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances.

- Georgia Tech. (2025, November 5). Tiny Diatoms, Big Climate Impact: How Microscopic Skeletons Rapidly Shape Ocean Chemistry.

- Smolecule. (n.d.). Buy this compound | 1343-98-2.

- Biogeosciences. (2021, February 18). Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean.

- SpringerLink. (n.d.). The Global Biogeochemical Silicon Cycle.

- Analytical Chemistry. (n.d.). Ion chromatographic determination of silicic acid in natural water.

- Biogeosciences. (2021, February 18). Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean.

- ResearchGate. (2025, August 6). A new method for nanomolar determination of silicic acid in seawater.

- National Environmental Methods Index. (n.d.). EPA-NERL: 370.1: Silica by Colorimetry.

- PubMed. (n.d.). [Determination of boric acid and silicic acid in mineral water by nonsuppressed ion chromatography].

- DiVA. (n.d.). A multi-scale approach to study silicate dissolution: Kinetic Monte Carlo simulations and experimental observations.

- ASTM. (2021, December 6). D859 Standard Test Method for Silica in Water.

- ResearchGate. (2025, August 6). A new approach for measuring dissolution rates of silicate minerals by using silicon isotopes.

- Oldenburger Online-Publikations-Server. (2015, November 12). Experimental and theory-based studies of silicic acid formation under hydrothermal conditions – evaluation of various methods.

- Jackson School of Geosciences. (2014, September 14). Silicate Dissolution Kinetics in Organic Electrolyte Solutions.

- ResearchGate. (2025, August 8). Thermochemistry for silicic acid formation reaction: Prediction of new reaction pathway.

- Jackson School of Geosciences. (n.d.). Silicate Dissolution Kinetics.

- ResearchGate. (2025, December 5). Polymerization and Complexation Behavior of Silicic Acid: A Review.

- ScienceDirect. (n.d.). Dissolution kinetics of silica between 5 and 35 °C. Application of a titrimetric method.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biogenic silica - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Review of the Stable Isotope Bio-geochemistry of the Global Silicon Cycle and Its Associated Trace Elements [frontiersin.org]

- 5. BG - Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean [bg.copernicus.org]

- 6. Buy this compound | 1343-98-2 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. cybrary.friendsofmerrymeetingbay.org [cybrary.friendsofmerrymeetingbay.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. The Silicon Cycle in the Ocean · Frontiers for Young Minds [kids.frontiersin.org]

- 13. Silica cycle - Wikipedia [en.wikipedia.org]

- 14. Carbonate–silicate cycle - Wikipedia [en.wikipedia.org]

- 15. cybrary.fomb.org [cybrary.fomb.org]

- 16. sseh.uchicago.edu [sseh.uchicago.edu]

- 17. Diatoms as Microbial Architects of the Silica Cycle: Ecological Significance, Biogenic Bioactives, and Emerging Biotechnological Applications [publishing.emanresearch.org]

- 18. cybrary.fomb.org [cybrary.fomb.org]

- 19. youtube.com [youtube.com]

- 20. Weathering: Earth's Natural Carbon Dioxide Removal Process | Polar Extremes | Polar Extremes | PBS LearningMedia [pbslearningmedia.org]

- 21. Silicate Dissolution Kinetics | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 22. BG - Biogenic silica production and diatom dynamics in the Svalbard region during spring [bg.copernicus.org]

- 23. Silicon Isotope Geochemistry: Fractionation Linked to Silicon Complexations and Its Geological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NEMI Method Summary - 370.1 [nemi.gov]

- 25. store.astm.org [store.astm.org]

- 26. A multi-scale approach to study silicate dissolution: Kinetic Monte Carlo simulations and experimental observations [repository.rice.edu]

- 27. Silicate Dissolution Kinetics in Organic Electrolyte Solutions | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 28. geomar.de [geomar.de]

- 29. The global marine silicon cycle and its major challenges [archimer.ifremer.fr]

An In-depth Technical Guide to Silicon Bioavailability in Marine Ecosystems: From Biogeochemical Cycling to Novel Therapeutics

This guide provides a comprehensive technical overview of silicon bioavailability in marine ecosystems, designed for researchers, scientists, and drug development professionals. It delves into the intricate biogeochemical cycling of silicon, the pivotal role of silicifying organisms, and the advanced methodologies used to investigate these processes. Furthermore, it explores the burgeoning field of marine-derived silicon compounds and their potential applications in medicine and biotechnology.

The Global Marine Silicon Cycle: A Dynamic Biogeochemical Engine

Silicon, the second most abundant element in the Earth's crust, is a critical nutrient in marine environments, fundamentally linking biogeochemical cycles and supporting a significant portion of oceanic primary productivity.[1] The marine silicon cycle is a complex interplay of geological, chemical, and biological processes that govern the distribution and availability of this essential element.

Dissolved silicic acid (dSi), the bioavailable form of silicon, enters the ocean primarily through riverine input, with smaller contributions from atmospheric deposition, groundwater discharge, and hydrothermal vents.[1][2][3] Once in the marine environment, dSi is taken up by silicifying organisms, most notably diatoms, which are responsible for an estimated 240 teramoles of biogenic silica (bSiO₂) precipitation annually.[1] This biological uptake draws down surface water dSi concentrations, influencing phytoplankton community structure and the efficiency of the biological carbon pump.[3][4]

Upon the death of these organisms, a significant portion of the bSiO₂ dissolves back into dSi within the water column and at the sediment-water interface, while the remainder is buried in marine sediments, forming a long-term sink.[1] This intricate cycle of uptake, precipitation, dissolution, and burial maintains the delicate balance of silicon in the world's oceans.

Below is a diagram illustrating the major reservoirs and fluxes within the global marine silicon cycle.

Caption: A simplified diagram of the global marine silicon cycle, highlighting the major reservoirs and annual fluxes in teramoles of silicon per year (Tmol Si/yr).[1][2][3][4][5][6][7][8]

Key Biological Players: Diatoms and Other Silicifiers

The biological availability of silicon in marine ecosystems is predominantly controlled by a diverse group of organisms known as silicifiers. These organisms have the remarkable ability to take up dissolved silicic acid and polymerize it into intricate amorphous silica structures.

Diatoms: These unicellular photosynthetic algae are the powerhouses of the marine silicon cycle.[1] They are responsible for approximately 40% of oceanic primary production and play a crucial role in the global carbon cycle.[9] Diatoms construct elaborate, species-specific cell walls called frustules from biogenic silica.[10] This biological process of silicification is not only vital for their structural integrity and defense but also significantly impacts the biogeochemistry of the oceans.

Other Silicifiers: While diatoms are the most significant contributors, other marine organisms also utilize silicon. These include:

-

Radiolarians: Planktonic protozoa that produce intricate siliceous skeletons.

-

Silicoflagellates: A small group of marine algae with siliceous skeletons.

-

Sponges: Certain species of sponges produce siliceous spicules that form their skeletal structure.[11][12]

The competition for and utilization of dissolved silicon by these various organisms create a dynamic ecological landscape where silicon availability can be a limiting factor for growth and community composition.

Molecular Mechanisms of Silicon Uptake: The Role of Silicon Transporters (SITs)

The uptake of silicic acid from the surrounding seawater into the diatom cell is a critical step in the silicification process. This transport is mediated by a family of specialized transmembrane proteins known as Silicon Transporters (SITs) .[10][13][14]

SITs are responsible for the active transport of silicic acid across the cell membrane, a process that is essential for diatoms to thrive, especially in silicon-limited environments.[13][15] The expression of SIT genes is tightly regulated and can be influenced by a variety of environmental factors, including the ambient concentration of silicic acid.[13][16][17][18][19] Studies have shown that under silicon-starved conditions, the transcription of certain SIT genes is significantly upregulated, indicating a cellular response to increase silicon uptake capacity.[13][18]

The molecular architecture of SITs is a subject of ongoing research, with computational models suggesting a conserved fold within the transmembrane domain that facilitates the transport of silicic acid.[10] Understanding the structure and function of these transporters is not only crucial for comprehending diatom physiology but also holds potential for biotechnological applications.

The following diagram illustrates the proposed mechanism of silicon transport in diatoms.

Caption: Experimental workflow for the determination of dissolved silicic acid (dSi) and biogenic silica (bSiO₂).

Silicon Uptake Kinetics

To understand the dynamics of silicon utilization by phytoplankton, researchers often conduct uptake kinetic studies. These experiments typically involve the use of isotopic tracers, such as the stable isotope ³⁰Si or the radioisotope ³²Si or ⁶⁸Ge (a germanium isotope that acts as a silicon analog), to monitor the rate of silicic acid incorporation by cells. [20][21][22][23] Experimental Protocol: Silicon Uptake Kinetics using ⁶⁸Ge Tracer [21]

-

Cell Culture:

-

Grow diatom cultures under controlled conditions of light, temperature, and nutrient availability.

-

For some experiments, cells may be pre-starved of silicon to synchronize their cell cycle and induce maximum uptake rates. [21]

-

-

Uptake Experiment:

-

Initiate the experiment by adding a known concentration of the ⁶⁸Ge(OH)₄ radiotracer to the cell suspension.

-

Incubate the cultures for a specific period, taking subsamples at various time points.

-

-

Sample Processing:

-

Rapidly filter the subsamples to separate the cells from the medium.

-

Wash the filters to remove any unincorporated tracer.

-

-

Measurement and Analysis:

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the rate of silicon uptake based on the amount of tracer incorporated into the cells over time.

-

By varying the initial concentration of silicic acid, kinetic parameters such as the maximum uptake rate (Vmax) and the half-saturation constant (Km) can be determined.

-

Applications in Drug Development and Biotechnology

The unique biology of marine silicifying organisms and the intricate structures they produce offer exciting opportunities for drug development and biotechnology.

Bioactive Compounds from Diatoms and Sponges

Marine diatoms and sponges are prolific producers of a wide array of secondary metabolites, some of which exhibit potent pharmacological activities. [12][24][25][26][27][28][29][30][31]These bioactive compounds include fatty acids, sterols, polyphenols, and alkaloids with demonstrated anticancer, antioxidant, and antibacterial properties. [24][25][27]The exploration of these natural products represents a promising avenue for the discovery of novel therapeutic agents. [26][27][29][30][31]

| Bioactive Compound Class | Marine Source | Potential Therapeutic Application |

|---|---|---|

| Polyunsaturated Fatty Acids (PUFAs) | Diatoms | Anti-inflammatory, Cardiovascular health |

| Fucoxanthin | Diatoms | Antioxidant, Anti-cancer |

| Polyphenols | Diatoms | Antioxidant, Anti-inflammatory |

| Alkaloids | Sponges | Anti-cancer, Anti-viral, Anti-malarial |

| Terpenoids | Sponges | Anti-inflammatory, Anti-cancer |

Biogenic Silica in Drug Delivery and Biomedicine

The frustules of diatoms, with their nanoporous and high-surface-area structures, are being investigated as novel platforms for targeted drug delivery. [24][32]The biocompatibility and biodegradability of this biogenic silica make it an attractive material for encapsulating and delivering therapeutic agents to specific sites within the body, potentially enhancing their efficacy and reducing side effects. [11][24][32][33][34][35][36] Furthermore, biogenic silica from marine organisms is being explored for a range of biomedical applications, including:

-

Bone Tissue Engineering: The osteogenic properties of silicon make biogenic silica a promising material for bone regeneration scaffolds. [36]* Biosensors and Bioimaging: The unique optical properties of diatom frustules can be harnessed for the development of sensitive biosensors and imaging agents. [32][33][34]

Conclusion

The bioavailability of silicon in marine ecosystems is a cornerstone of oceanic productivity and biogeochemical cycling. A thorough understanding of the processes that govern silicon's journey from continental weathering to its incorporation into the intricate silica structures of marine life is paramount. The methodologies outlined in this guide provide the analytical framework for researchers to probe the complexities of the marine silicon cycle. Moreover, the translation of this fundamental knowledge into innovative applications in drug development and biotechnology underscores the immense potential held within these microscopic "glass houses" of the sea. As we continue to explore the depths of our oceans, the study of silicon bioavailability will undoubtedly unveil new scientific insights and opportunities for human health and technological advancement.

References

- Thamatrakoln, K. (n.d.). Molecular insights into the function and regulation of diatom silicon transporters.

-

Wikipedia. (n.d.). Silica cycle. Retrieved from [Link]

-

Demircan, T., et al. (2020). Anticancer Compounds Derived from Marine Diatoms. PubMed. Retrieved from [Link]

- Curnow, P., et al. (2022). Computational modelling of diatom silicic acid transporters predicts a conserved fold with implications for their function and evolution. Journal of Structural Biology, 214(4), 107898.

- Durkin, C. A., et al. (2016). The evolution of silicon transporters in diatoms. Journal of Phycology, 52(5), 734-750.

- Lauritano, C., et al. (2023). Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry. Marine Drugs, 21(1), 58.

-

Rajan, M., et al. (n.d.). Biogenic Silica Composites for Biomedical Applications. ResearchGate. Retrieved from [Link]

-

Durkin, C. A., et al. (n.d.). The evolution of silicon transporters in diatoms. ResearchGate. Retrieved from [Link]

- Tréguer, P. J., et al. (2021). Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean. Biogeosciences, 18(4), 1269-1289.

- Sutton, J. N., et al. (2018). A Review of the Stable Isotope Bio-geochemistry of the Global Silicon Cycle and Its Associated Trace Elements. Frontiers in Earth Science, 6, 178.

- Al-dalali, S., et al. (2022). Potential pharmaceutical and biomedical applications of Diatoms microalgae - An overview. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-8.

- Sapriel, G., et al. (2009). Genome-Wide Transcriptome Analyses of Silicon Metabolism in Phaeodactylum tricornutum Reveal the Multilevel Regulation of Silicic Acid Transporters. PLoS ONE, 4(10), e7458.

- Shrestha, R. P., & Hildebrand, M. (2015). Evidence for a Regulatory Role of Diatom Silicon Transporters in Cellular Silicon Responses. Eukaryotic Cell, 14(3), 294-303.

- Demircan, T., et al. (2020).

- Tréguer, P. J., et al. (2021). Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean. Biogeosciences, 18(4), 1269–1289.

- Frings, P. J., et al. (2016). The continental Si cycle and its impact on the ocean Si isotope budget. Chemical Geology, 425, 12-36.

- Liu, S., et al. (2025). A wet chemical extraction protocol for measuring biogenic silica in sediments of marginal seas and open ocean. MethodsX, 12, 103723.

- Amin, S. A., et al. (2020). Diatom modulation of select bacteria through use of two unique secondary metabolites. Proceedings of the National Academy of Sciences, 117(44), 27553-27561.

- Armstrong, F. A. J. (1951). The determination of silicate in sea water. Journal of the Marine Biological Association of the United Kingdom, 30(1), 149-160.

-

(n.d.). Chapter 12- The Determination of Reactive Silicate in Sea Water. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). File:Silicon cycle and balance in the modern world ocean.png. Retrieved from [Link]

-

Sapriel, G., et al. (2009). Genome-Wide Transcriptome Analyses of Silicon Metabolism in Phaeodactylum tricornutum Reveal the Multilevel Regulation of Silicic Acid Transporters. PLOS One. Retrieved from [Link]

- Tréguer, P. J., et al. (2020). Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean. Biogeosciences Discussions, 1-35.

- Cassarino, L., et al. (2024). The Silicon Cycle in the Ocean. Frontiers for Young Minds, 11, 1178327.

- Liu, S., et al. (2022). The global marine silicon cycle and its major challenges. Acta Oceanologica Sinica, 41(1), 1-13.

- Mock, T., et al. (2008). Whole-genome expression profiling of the marine diatom Thalassiosira pseudonana identifies genes involved in silicon bioprocesses. Proceedings of the National Academy of Sciences, 105(5), 1579-1584.

- Nadda, A. K., & Gupta, V. K. (Eds.). (2024).

- Liu, S., et al. (2022). Revisiting the biogenic silica burial flux determinations: A case study for the East China seas. Frontiers in Marine Science, 9, 938508.

-

NEMI. (n.d.). EPA-NERL: 366.0: Silicate by Colorimetry. Retrieved from [Link]

- U.S. EPA. (1997). Method 366.0 Determination of Dissolved Silicate in Estuarine and Coastal Waters by Gas Segmented Continuous Flow Colorimetric Analysis.

- Kamatani, A., & Oku, O. (2000). Measuring biogenic silica in marine sediments. Marine Geology, 167(1-2), 15-27.

- Thakur, B., & Shrivastava, R. (2024). Biogenic Silica: Sources, Structure and Properties. In A. K. Nadda & V. K. Gupta (Eds.)

- Chesapeake Bay Program. (2017). SECTION D.13 SILICA, DISSOLVED.

- Selvakani, P., et al. (2024). Biogenic Silica Composites for Biomedical Applications. In A. K. Nadda & V. K. Gupta (Eds.)

- Wang, X., et al. (2024). Nanoengineered Silica-Based Biomaterials for Regenerative Medicine. International Journal of Molecular Sciences, 25(11), 6061.

-

Wang, X., et al. (n.d.). Marine silicon for biomedical sustainability. ResearchGate. Retrieved from [Link]

- Mehbub, M. F., et al. (2019).

-

Barão, L., et al. (2015). Determining Biogenic Silica in Marine Samples by Tracking Silicate and Aluminium Concentrations in Alkaline Leaching Solutions. ResearchGate. Retrieved from [Link]

-

Hu, D., et al. (n.d.). Diversity and expression of diatom silicon transporter genes during a flood event in the East China Sea. ResearchGate. Retrieved from [Link]

- Mehbub, M. F., et al. (2021).

- Liu, S., et al. (2025). A wet chemical extraction protocol for measuring biogenic silica in sediments of marginal seas and open ocean. MethodsX, 12, 103723.

- Ramdutt, D., et al. (2021). Marine sponge-derived/inspired drugs and their applications in drug delivery systems. Future Medicinal Chemistry, 13(6), 619-638.

- Khan, S. A., et al. (2015). Marine Sponges as a Drug Treasure.

- Thamatrakoln, K., & Hildebrand, M. (2007). Analysis of Thalassiosira pseudonana Silicon Transporters Indicates Distinct Regulatory Levels and Transport Activity through the Cell Cycle. Eukaryotic Cell, 6(2), 271-279.

- Thamatrakoln, K., & Hildebrand, M. (2008). Silicon Uptake in Diatoms Revisited: A Model for Saturable and Nonsaturable Uptake Kinetics and the Role of Silicon Transporters. Plant Physiology, 146(3), 1397-1407.

- Azam, F., et al. (1974). SILICON METABOLISM IN DIATOMS. VI. SILICIC ACID UPTAKE BY A COLORLESS MARINE DIATOM, NITZSCHIA ALBA LEWIN AND LEWIN. Journal of Phycology, 10(2), 205-210.

-

Fazeli, F., et al. (2019). Silicon uptake rates of diatoms versus silicic acid concentration in medium in different time steps. ResearchGate. Retrieved from [Link]

Sources

- 1. Silica cycle - Wikipedia [en.wikipedia.org]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. oceanrep.geomar.de [oceanrep.geomar.de]

- 4. The global marine silicon cycle and its major challenges [archimer.ifremer.fr]

- 5. researchgate.net [researchgate.net]

- 6. Amazingly detailed compilation of the silicon cycle, with an emphasis on the oceanic silicon isotope budget – GEOTRACES [geotraces.org]

- 7. File:Silicon cycle and balance in the modern world ocean.png - Wikimedia Commons [commons.wikimedia.org]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. Molecular insights into the function and regulation of diatom silicon transporters [escholarship.org]

- 10. plymsea.ac.uk [plymsea.ac.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The evolution of silicon transporters in diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. Genome-Wide Transcriptome Analyses of Silicon Metabolism in Phaeodactylum tricornutum Reveal the Multilevel Regulation of Silicic Acid Transporters | PLOS One [journals.plos.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Thalassiosira pseudonana Silicon Transporters Indicates Distinct Regulatory Levels and Transport Activity through the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Silicon Uptake in Diatoms Revisited: A Model for Saturable and Nonsaturable Uptake Kinetics and the Role of Silicon Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SILICON METABOLISM IN DIATOMS. VI. SILICIC ACID UPTAKE BY A COLORLESS MARINE DIATOM, NITZSCHIA ALBA LEWIN AND LEWIN(1) (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anticancer Compounds Derived from Marine Diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. umpir.ump.edu.my [umpir.ump.edu.my]

- 27. Anticancer Compounds Derived from Marine Diatoms [mdpi.com]

- 28. pnas.org [pnas.org]

- 29. [PDF] Marine Sponge Natural Products with Anticancer Potential: An Updated Review | Semantic Scholar [semanticscholar.org]